1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-
Overview
Description
1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- is a chemical compound with the molecular formula C7H6N2 . It is a derivative of 7-azaindoles, which are a major category of compounds that show a wide range of biological activities .
Synthesis Analysis
The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 1H-Pyrrolo[2,3-B]pyridine, was obtained by a one-step substitution reaction . The structure of the compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- was determined using density functional theory (DFT) and compared with the X-ray diffraction values . Further studies on the molecular electrostatic potential and frontier molecular orbital of the compound have been conducted .Chemical Reactions Analysis
1H-Pyrrolo[2,3-B]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . The compound 4h exhibited potent FGFR inhibitory activity .Physical and Chemical Properties Analysis
The molecular weight of 1H-Pyrrolo[2,3-B]pyridine is 118.1359 . More physical and chemical properties of the compound have been studied by further studying the molecular electrostatic potential and frontier molecular orbital of the compound .Scientific Research Applications
Chemical Properties and Synthesis
- "5H-Chromeno[2,3-b]pyridines" have significant industrial, biological, and medicinal properties. A variant of this compound, with trifluoromethylphenyl groups, was synthesized to explore its potential applications, showing the versatility of these compounds in different fields (Ryzhkova et al., 2023).
Structural Characterization and Molecular Conformations
- A study on "4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines," closely related to the compound , revealed insights into the molecular conformations and hydrogen bonding, crucial for understanding the compound's interactions and behavior (Sagar et al., 2017).
Biological Evaluation and Kinase Inhibition
- In the field of bioorganic chemistry, derivatives of "1H-pyrrolo[2,3-b]pyridine" were evaluated against c-Met and ALK kinases, showing significant inhibition. This highlights the potential use of these compounds in therapeutic applications, especially in targeting specific kinases (Liu et al., 2016).
Metal Complex Formation
- The interaction of compounds related to "1H-Pyrrolo[2,3-B]pyridine" with metals has been studied, revealing the formation of various metal complexes. This kind of research is critical for understanding how these compounds can be utilized in catalysis or material science (Sousa et al., 2001).
Crystal Structure Analysis
- The crystal structure of a derivative, "4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine," has been determined, providing valuable information on the molecular arrangement and potential interactions, which is fundamental for the development of new materials or drugs (Selig et al., 2009).
Novel Synthesis Approaches
- Innovative synthetic methods for producing "1H-pyrrolo[2,3-b]pyridine" derivatives have been developed. These methods are critical for expanding the applications of these compounds in various scientific fields (Vilches-Herrera et al., 2013).
Antitumor Activity
- A study on "1H-pyrrolo[2,3-b]pyridine" derivatives showed significant antitumor activity in models of diffuse malignant peritoneal mesothelioma, suggesting the potential of these compounds in cancer therapy (Carbone et al., 2013).
Mechanism of Action
- FGFRs are transmembrane receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
- The compound inhibits FGFR activity by binding to the receptor, preventing autophosphorylation and downstream signaling .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This compound has been shown to interact with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . The interaction between 1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- and FGFRs involves binding to the receptor’s active site, preventing the phosphorylation of tyrosine residues and subsequent activation of signaling cascades . This inhibition can lead to reduced cell proliferation and migration, making it a potential candidate for cancer therapy.
Cellular Effects
The effects of 1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It also significantly reduces the migration and invasion capabilities of cancer cells, which is crucial for preventing metastasis . Additionally, 1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, by inhibiting FGFR-mediated activation . This results in altered gene expression and cellular metabolism, contributing to its anti-cancer effects.
Molecular Mechanism
At the molecular level, 1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- exerts its effects through specific binding interactions with FGFRs. The compound binds to the ATP-binding pocket of the receptor, inhibiting its kinase activity . This binding prevents the autophosphorylation of tyrosine residues, which is essential for the activation of downstream signaling pathways . Additionally, the presence of the trifluoromethyl group enhances the binding affinity of the compound to the receptor, increasing its inhibitory potency . These interactions lead to the inhibition of FGFR-mediated signaling, resulting in reduced cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have demonstrated sustained inhibitory effects on FGFR activity and consistent anti-proliferative effects on cancer cells . Prolonged exposure to the compound may lead to adaptive resistance mechanisms in some cell lines, necessitating combination therapies to maintain efficacy .
Dosage Effects in Animal Models
In animal models, the effects of 1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- vary with different dosages. Low to moderate doses have been effective in inhibiting tumor growth without causing significant toxicity . Higher doses may result in adverse effects, including hepatotoxicity and gastrointestinal disturbances . The compound exhibits a dose-dependent response, with a threshold effect observed at certain concentrations . Careful dosage optimization is essential to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites may retain some biological activity, contributing to the overall pharmacological effects of the compound . Additionally, the compound can influence metabolic flux by altering the activity of key enzymes involved in cellular metabolism . This can result in changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- within cells and tissues are mediated by various transporters and binding proteins . The compound is efficiently taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of the compound within tissues is influenced by its physicochemical properties, including lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- is critical for its activity and function. The compound predominantly localizes to the cytoplasm and nucleus, where it interacts with FGFRs and other target proteins . Post-translational modifications, such as phosphorylation and ubiquitination, may influence its localization and stability . Additionally, the presence of targeting signals within the compound’s structure can direct it to specific subcellular compartments, enhancing its efficacy .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2S/c1-10-2-4-13(5-3-10)23(21,22)20-7-6-11-8-12(15(16,17)18)9-19-14(11)20/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKVQAUOKDXQIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601145839 | |
Record name | 1-[(4-Methylphenyl)sulfonyl]-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601145839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036027-56-1 | |
Record name | 1-[(4-Methylphenyl)sulfonyl]-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1036027-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Methylphenyl)sulfonyl]-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601145839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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